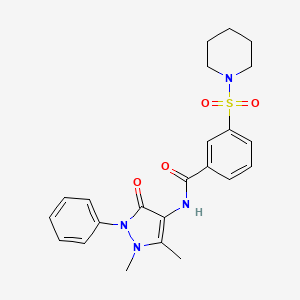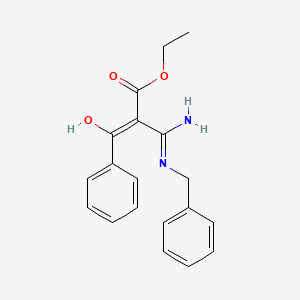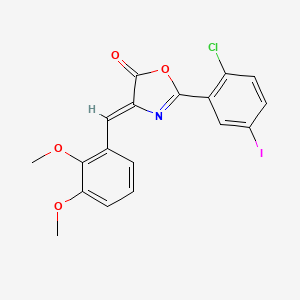![molecular formula C22H32N4O2 B6112943 (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol](/img/structure/B6112943.png)
(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, a pyrazole ring, and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a halogenated piperidine intermediate.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperidine and azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines, often under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperidine and azepane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting neurological disorders, inflammation, and cancer.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-4-(piperidin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
- (3R,4R)-4-(morpholin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
- (3R,4R)-4-(pyrrolidin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
Uniqueness
The uniqueness of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol lies in its combination of the azepane, pyrazole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-28-22-9-5-4-8-20(22)26-16-18(14-23-26)15-24-13-10-19(21(27)17-24)25-11-6-2-3-7-12-25/h4-5,8-9,14,16,19,21,27H,2-3,6-7,10-13,15,17H2,1H3/t19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZVWGCGFXSES-TZIWHRDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN3CCC(C(C3)O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-PROPYL-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6112867.png)
![4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-IODOPHENYL)BENZAMIDE](/img/structure/B6112871.png)

![4-{6-[4-(2-naphthoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6112879.png)
![2-(5-chloro-2-thienyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6112883.png)
![N-{1-[(2-chlorophenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6112885.png)
![N-[2-(acetylamino)ethyl]-3-(1,3-benzodioxol-5-yl)-3-phenylpropanamide](/img/structure/B6112891.png)
![1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one](/img/structure/B6112902.png)
![N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6112910.png)
![3-[(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B6112929.png)
![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112934.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)

